molecular formula C16H19N3O3S B2624572 Ethyl (4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-81-3

Ethyl (4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2624572
CAS No.: 946236-81-3
M. Wt: 333.41
InChI Key: GMWDRTZXPONOCA-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of a suitable precursor, such as 2-aminothiazole, with an appropriate electrophile.

    Introduction of the Carbamate Group: The carbamate group is introduced by reacting the thiazole derivative with ethyl chloroformate in the presence of a base, such as triethylamine.

    Coupling with the Amino Group: The final step involves coupling the thiazole-carbamate intermediate with 3,4-dimethylphenylamine under suitable reaction conditions, such as refluxing in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate
  • Ethyl 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate
  • 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

Uniqueness

Ethyl (4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific structural features, such as the presence of both a thiazole ring and a carbamate group, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl N-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-4-22-16(21)19-15-18-13(9-23-15)8-14(20)17-12-6-5-10(2)11(3)7-12/h5-7,9H,4,8H2,1-3H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWDRTZXPONOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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